1,1,1,2,3,3-Hexafluoropropane

Description

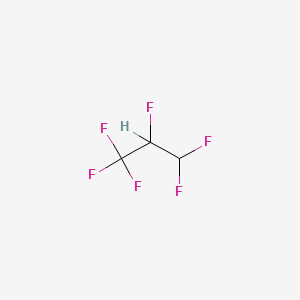

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,3,3-hexafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2F6/c4-1(2(5)6)3(7,8)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYIRUPZTYPILDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)F)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00861931 | |

| Record name | 1,1,1,2,3,3-Hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Propane, 1,1,1,2,3,3-hexafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

431-63-0 | |

| Record name | 1,1,1,2,3,3-Hexafluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=431-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1,2,3,3-Hexafluoropropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000431630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1,1,1,2,3,3-hexafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,1,2,3,3-Hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,2,3,3-hexafluoropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.434 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,1,2,3,3-HEXAFLUOROPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S403H6436Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Bonding of 1,1,1,2,3,3-Hexafluoropropane (HFC-236ea)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,2,3,3-Hexafluoropropane, also known as HFC-236ea, is a hydrofluorocarbon with the chemical formula C₃H₂F₆.[1][2][3] It exists as a colorless gas and is utilized in various applications, including as a refrigerant and in the etching processes for semiconductor manufacturing.[4] A thorough understanding of its molecular structure and bonding is crucial for predicting its physical properties, reactivity, and potential interactions in various chemical and biological systems. This guide provides a detailed technical overview of the chemical structure, bonding, and spectroscopic properties of 1,1,1,2,3,3-hexafluoropropane, supported by available quantitative data and experimental methodologies.

Molecular Structure and Geometry

The molecular structure of 1,1,1,2,3,3-hexafluoropropane consists of a three-carbon propane (B168953) backbone with six fluorine atoms and two hydrogen atoms as substituents. The fluorine atoms are located at positions 1, 1, 1, 2, 3, and 3. This arrangement of atoms leads to a complex conformational landscape due to rotation around the C-C single bonds.

Table 1: Calculated Molecular Geometry of 1,1,1,2,3,3-Hexafluoropropane

| Parameter | Value |

| Bond Lengths (Å) | |

| C1-C2 | Value not found |

| C2-C3 | Value not found |

| C-H | Value not found |

| C-F (CF₃ group) | Value not found |

| C-F (CHF₂ group) | Value not found |

| C-F (CHF group) | Value not found |

| Bond Angles (degrees) | |

| C1-C2-C3 | Value not found |

| F-C-F (CF₃ group) | Value not found |

| F-C-F (CHF₂ group) | Value not found |

| H-C-F | Value not found |

| H-C-C | Value not found |

| F-C-C | Value not found |

| Dihedral Angles (degrees) | |

| F-C1-C2-C3 | Value not found |

| H-C2-C3-F | Value not found |

Note: Specific experimental or high-level computational data for the bond lengths, bond angles, and dihedral angles of 1,1,1,2,3,3-hexafluoropropane were not found in the provided search results. The table structure is provided for when such data becomes available.

Bonding Characteristics

The bonding in 1,1,1,2,3,3-hexafluoropropane is characterized by strong covalent bonds. The carbon atoms in the propane backbone are sp³ hybridized, forming a tetrahedral geometry with their bonded atoms. The high electronegativity of fluorine atoms leads to significant polarization of the C-F bonds, creating localized dipoles within the molecule. This results in a molecule with a notable overall dipole moment. The C-H bonds are less polar than the C-F bonds. The interplay of these bond polarities and the molecule's geometry determines its overall polarity and intermolecular interactions.

Conformational Analysis

Due to the presence of two C-C single bonds, 1,1,1,2,3,3-hexafluoropropane can exist in various conformations arising from the rotation of the -CF₃, -CHF-, and -CHF₂ groups relative to each other. The stability of these conformers is influenced by steric hindrance between the bulky fluorine atoms and electrostatic interactions between the polarized C-F and C-H bonds. A detailed conformational analysis is crucial for understanding the molecule's behavior, particularly its spectroscopic properties and reactivity.

Spectroscopic Properties

Spectroscopic techniques are fundamental for elucidating the structure and bonding of molecules. For 1,1,1,2,3,3-hexafluoropropane, NMR, infrared, and Raman spectroscopy provide key insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms in a molecule. For 1,1,1,2,3,3-hexafluoropropane, ¹H, ¹³C, and ¹⁹F NMR spectra would provide distinct signals for the non-equivalent nuclei. The chemical shifts are influenced by the electron-withdrawing fluorine atoms, and the coupling constants (J-values) provide information about the through-bond connectivity and dihedral angles between coupled nuclei.

Table 2: Predicted NMR Spectroscopic Data for 1,1,1,2,3,3-Hexafluoropropane

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| ¹H NMR | |||

| -CHF- | Data not found | Data not found | Data not found |

| -CHF₂ | Data not found | Data not found | Data not found |

| ¹³C NMR | |||

| -CF₃ | Data not found | Data not found | Data not found |

| -CHF- | Data not found | Data not found | Data not found |

| -CHF₂ | Data not found | Data not found | Data not found |

| ¹⁹F NMR | |||

| -CF₃ | Data not found | Data not found | Data not found |

| -CHF- | Data not found | Data not found | Data not found |

| -CHF₂ | Data not found | Data not found | Data not found |

Note: Detailed experimental NMR data including chemical shifts and coupling constants for 1,1,1,2,3,3-hexafluoropropane were not available in the provided search results. The table is structured to be populated with such data.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of the types of bonds and the overall molecular structure. The C-H, C-F, and C-C stretching and bending vibrations will give rise to a complex spectrum. Theoretical calculations are often used to assign the observed vibrational bands to specific atomic motions.

Table 3: Predicted Vibrational Frequencies and Assignments for 1,1,1,2,3,3-Hexafluoropropane

| Frequency (cm⁻¹) | Vibrational Mode Assignment |

| Data not found | C-H stretch |

| Data not found | C-F stretch (CF₃) |

| Data not found | C-F stretch (CHF₂) |

| Data not found | C-F stretch (CHF) |

| Data not found | C-C stretch |

| Data not found | CH bend |

| Data not found | CF₃ deformation |

| Data not found | CHF₂ deformation |

| Data not found | Torsional modes |

Note: A complete set of assigned experimental vibrational frequencies for 1,1,1,2,3,3-hexafluoropropane was not found in the provided search results. This table is intended to be populated with such data.

Experimental Protocols

Detailed experimental protocols for determining the structure of 1,1,1,2,3,3-hexafluoropropane were not explicitly found in the provided search results. However, a general overview of the methodologies typically employed for such analyses is provided below.

Rotational Spectroscopy (Microwave Spectroscopy)

Rotational spectroscopy is a high-resolution technique used to determine the precise molecular geometry of gas-phase molecules.

Methodology:

-

Sample Introduction: A gaseous sample of 1,1,1,2,3,3-hexafluoropropane is introduced into a high-vacuum chamber.

-

Microwave Irradiation: The sample is irradiated with microwave radiation of varying frequencies.

-

Detection of Absorption: The absorption of microwaves by the sample is detected, corresponding to transitions between rotational energy levels.

-

Spectral Analysis: The resulting spectrum, consisting of a series of sharp lines, is analyzed to determine the rotational constants (A, B, and C) of the molecule.

-

Structure Determination: The rotational constants are related to the moments of inertia of the molecule. By measuring the spectra of different isotopic species (e.g., ¹³C substituted), a set of simultaneous equations can be solved to determine the precise bond lengths and angles.

NMR Spectroscopy

Methodology:

-

Sample Preparation: A sample of 1,1,1,2,3,3-hexafluoropropane is dissolved in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: The sample is placed in a high-field NMR spectrometer, and ¹H, ¹³C, and ¹⁹F NMR spectra are acquired. This involves applying a strong magnetic field and irradiating the sample with radiofrequency pulses.

-

Data Processing: The resulting free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

-

Spectral Interpretation: The chemical shifts, multiplicities (splitting patterns), and integration of the signals are analyzed to assign them to the different nuclei in the molecule. Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used to establish correlations between different nuclei and confirm the molecular structure.

Vibrational Spectroscopy (FTIR and Raman)

Methodology:

-

Sample Preparation: For FTIR, a gas cell is filled with 1,1,1,2,3,3-hexafluoropropane gas. For Raman, the gas can be held in a transparent container.

-

Data Acquisition:

-

FTIR: A broad-spectrum infrared beam is passed through the sample, and an interferogram is recorded. This is then Fourier transformed to obtain the infrared absorption spectrum.

-

Raman: A monochromatic laser beam is directed at the sample, and the scattered light is collected and analyzed by a spectrometer to obtain the Raman spectrum.

-

-

Spectral Analysis: The positions and intensities of the absorption bands (IR) or scattered peaks (Raman) are recorded.

-

Vibrational Assignment: The observed vibrational frequencies are assigned to specific molecular motions (stretching, bending, etc.) with the aid of computational chemistry calculations, which can predict the vibrational frequencies and their corresponding atomic displacements.

Conclusion

This technical guide has summarized the key aspects of the chemical structure and bonding of 1,1,1,2,3,3-hexafluoropropane. While a complete set of experimentally determined quantitative data for its molecular geometry and spectroscopic properties is not fully available in the public domain, the fundamental principles of its structure, bonding, and conformational behavior are well-understood through the application of modern computational and spectroscopic techniques. Further high-resolution spectroscopic studies would be invaluable in providing a more precise and complete picture of this important fluorinated molecule.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of 1,1,1,2,3,3-Hexafluoropropane (HFC-236ea)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,2,3,3-Hexafluoropropane, also known as HFC-236ea, is a hydrofluorocarbon with the chemical formula C₃H₂F₆. It is a colorless, volatile liquefied gas under ambient conditions.[1] Due to its specific thermodynamic properties, it has been considered for various applications, including as a refrigerant, a fire suppression agent, and a specialty solvent. This guide provides a comprehensive overview of its physical and chemical properties, tailored for professionals in research and development.

Physical Properties

The physical properties of 1,1,1,2,3,3-Hexafluoropropane are critical for its application in various systems. A summary of these properties is presented below, with detailed data in the subsequent tables.

General Properties

| Property | Value | Reference |

| Chemical Formula | C₃H₂F₆ | [2] |

| Molecular Weight | 152.038 g/mol | [2] |

| CAS Number | 431-63-0 | [2] |

| Appearance | Colorless liquefied gas | [1] |

Thermodynamic Properties

The thermodynamic properties of HFC-236ea are essential for its use in refrigeration and thermal management systems.

| Property | Value | Temperature (K) | Pressure (kPa) | Reference |

| Boiling Point | 279.7 K (-6.45 °C) | - | 101.325 | [3] |

| Melting Point | Not available | - | - | |

| Critical Temperature | 412.37 K | - | - | [4] |

| Critical Pressure | 3502 kPa | - | - | [5] |

| Critical Density | 560 kg/m ³ | - | - | [4] |

| Enthalpy of Vaporization | 23.5 kJ/mol | 279.7 | 101.325 | [5] |

Density

The density of HFC-236ea varies significantly with temperature and pressure in both its liquid and gaseous states.

Table 2.3.1: Density of Liquid 1,1,1,2,3,3-Hexafluoropropane

| Temperature (K) | Density ( kg/m ³) |

| 240 | 1533.1 |

| 260 | 1475.9 |

| 280 | 1416.7 |

| 300 | 1354.9 |

| 320 | 1289.4 |

| 340 | 1218.7 |

| 360 | 1140.7 |

| 380 | 1051.1 |

| 400 | 936.93 |

Data sourced from NIST Web Thermo Tables (WTT)[5]

Table 2.3.2: Density of Gaseous 1,1,1,2,3,3-Hexafluoropropane at 101.325 kPa

| Temperature (K) | Density ( kg/m ³) |

| 280 | 6.8996 |

| 300 | 6.4253 |

| 320 | 6.0125 |

| 340 | 5.6501 |

| 360 | 5.3291 |

| 380 | 5.0428 |

| 400 | 4.7858 |

Data sourced from NIST Web Thermo Tables (WTT)[5]

Vapor Pressure

The vapor pressure of HFC-236ea is a key parameter for its use as a refrigerant and propellant.

Table 2.4.1: Vapor Pressure of 1,1,1,2,3,3-Hexafluoropropane

| Temperature (K) | Vapor Pressure (kPa) |

| 240 | 27.034 |

| 260 | 64.939 |

| 280 | 137.94 |

| 300 | 262.33 |

| 320 | 458.7 |

| 340 | 751.34 |

| 360 | 1168.3 |

| 380 | 1742.2 |

| 400 | 2510.1 |

Data sourced from NIST Web Thermo Tables (WTT)[5]

Other Physical Properties

| Property | Value | Temperature (K) | Reference |

| Liquid Viscosity | 0.000388 Pa·s | 273.15 | [6] |

| Surface Tension | 0.011 N/m | 298.15 | [7] |

| Solubility in Water | 724 mg/L | 293.15 | [8] |

Chemical Properties

Thermal Stability and Decomposition

1,1,1,2,3,3-Hexafluoropropane is a thermally stable compound under normal conditions. However, at elevated temperatures, it will decompose. The pyrolysis of its isomer, HFC-236fa, has been shown to occur between 400°C and 600°C.[9] Thermal decomposition of HFC-236ea is expected to generate hazardous products, including hydrogen fluoride (B91410) and carbon oxides.[10]

Reactivity

HFC-236ea is generally considered to be chemically inert and does not react with common materials. However, it is incompatible with strong oxidizing agents, alkali metals, and finely divided metals such as aluminum, magnesium, and zinc.[10]

Experimental Protocols

This section details the methodologies for determining some of the key physical properties of 1,1,1,2,3,3-Hexafluoropropane.

Determination of Boiling Point (Capillary Method for Liquefied Gas)

Objective: To determine the boiling point of HFC-236ea at atmospheric pressure.

Apparatus:

-

Thiele tube or similar heating bath

-

Thermometer (-20 to 100 °C)

-

Capillary tube (sealed at one end)

-

Small test tube or sample vial

-

Rubber band or wire for attachment

-

Heating source (e.g., Bunsen burner or hot plate)

-

Cooling bath (e.g., dry ice/acetone)

Procedure:

-

Cool the small test tube in a cooling bath.

-

Carefully introduce a small amount of liquid HFC-236ea into the cooled test tube.

-

Place a capillary tube, with the sealed end up, into the test tube containing the liquid.

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Place the assembly in the Thiele tube filled with a suitable heating fluid (e.g., silicone oil).

-

Gently heat the side arm of the Thiele tube.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

When a continuous and rapid stream of bubbles is observed, stop heating.

-

Carefully observe the sample as it cools. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[11][12][13]

-

Record the temperature.

References

- 1. 1,1,1,3,3,3-Hexafluoropropane | C3H2F6 | CID 12722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,1,1,2,3,3-Hexafluoropropane [webbook.nist.gov]

- 3. 1,1,1,2,3,3-Hexafluoropropane [webbook.nist.gov]

- 4. 1,1,1,2,3,3-Hexafluoropropane [webbook.nist.gov]

- 5. WTT- Under Construction Page [wtt-pro.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. Thermophysical Properties of Fluid Systems [webbook.nist.gov]

- 8. 1,1,1,3,3,3-Hexafluoropropane - Wikipedia [en.wikipedia.org]

- 9. publish.uwo.ca [publish.uwo.ca]

- 10. uoguelph.ca [uoguelph.ca]

- 11. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. A Kinetic Study of the Inhibition Mechanism of 1,1,1,3,3,3-Hexafluoropropane (HFC-236fa) on Hydrogen Combustion - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1,1,1,2,3,3-Hexafluoropropane (HFC-236ea)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,1,2,3,3-Hexafluoropropane, also known as HFC-236ea, is a hydrofluorocarbon with a range of applications, including as a refrigerant, fire suppressant, and a potential component in pharmaceutical synthesis and processing. Its unique physical and chemical properties necessitate a thorough understanding of its synthesis for research and development purposes. This technical guide provides a comprehensive overview of the primary synthesis pathways for HFC-236ea, with a focus on detailed experimental methodologies, quantitative data, and process visualization. The information is tailored for a technical audience to facilitate laboratory-scale synthesis and process optimization.

Primary Synthesis Pathway: Catalytic Hydrogenation of Hexafluoropropene (B89477)

The most prevalent and industrially significant method for the synthesis of 1,1,1,2,3,3-Hexafluoropropane is the catalytic hydrogenation of hexafluoropropene (HFP). This process involves the addition of hydrogen across the double bond of HFP in the presence of a suitable catalyst. The reaction can be performed in either the gas phase or the liquid phase.

Reaction Scheme:

CF₃-CF=CF₂ + H₂ → CF₃-CHF-CHF₂

(Hexafluoropropene) + (Hydrogen) → (1,1,1,2,3,3-Hexafluoropropane)

Catalytic Systems

The choice of catalyst is critical for the efficiency and selectivity of the hydrogenation reaction. Both noble and non-noble metal catalysts have been investigated for this transformation.

-

Noble Metal Catalysts: Palladium supported on activated carbon (Pd/C) is a widely used and effective catalyst for the hydrogenation of HFP. The palladium loading on the carbon support typically ranges from 0.05% to 10% by weight. The use of a palladium catalyst on activated carbon has been shown to be effective in preventing the inhibitory effect of hydrogen fluoride (B91410) (HF), a common impurity, on the catalyst, thereby prolonging its activity.[1]

-

Non-Noble Metal Catalysts: To mitigate the high cost associated with noble metal catalysts, research has explored the use of more economical non-noble metal alternatives. A Chinese patent suggests a catalyst system comprising one or more metals from the group of Nickel (Ni), Copper (Cu), Iron (Fe), Chromium (Cr), Zinc (Zn), and Aluminum (Al), or their oxides, including rare earth metal oxides, transition metal oxides, and alkali metal oxides.[1] These catalysts aim to reduce production costs while maintaining high reaction efficiency.

Experimental Protocols and Reaction Conditions

1.2.1. Gas-Phase Catalytic Hydrogenation

Gas-phase hydrogenation is a common approach for the industrial production of HFC-236ea.

Experimental Protocol:

A typical gas-phase hydrogenation process involves the following steps:

-

Catalyst Bed Preparation: A fixed-bed reactor is packed with the chosen catalyst, for example, Pd/C.

-

Reactant Feed: A gaseous mixture of hexafluoropropene (HFP) and hydrogen is continuously fed into the reactor. The molar ratio of hydrogen to HFP is a critical parameter and is generally maintained in excess to ensure complete conversion of HFP.

-

Reaction: The reactor is heated to the desired temperature to initiate the catalytic reaction. The gaseous products exit the reactor.

-

Product Condensation and Separation: The product stream is cooled to condense the HFC-236ea and any other high-boiling point components. Non-condensable gases, such as unreacted hydrogen, are separated.

-

Purification: The crude HFC-236ea is purified, typically by distillation, to remove any byproducts and unreacted starting materials.

Reaction Conditions:

| Parameter | Value | Reference |

| Catalyst | Palladium on activated carbon (Pd/C) | [1] |

| Temperature | 200 °C | [1] |

| H₂:HFP Molar Ratio | > 1.25 (volume flow ratio) | [2] |

| Gas Hourly Space Velocity (GHSV) of HFP | < 50,000 mL/g-h | [2] |

1.2.2. Liquid-Phase Catalytic Hydrogenation

Liquid-phase hydrogenation offers the advantage of milder reaction conditions compared to the gas-phase process.

Experimental Protocol:

-

Reactor Charging: A stirred autoclave reactor, typically constructed from a corrosion-resistant material like 316L stainless steel, is charged with the catalyst (e.g., Pd/C or Pd/BaSO₄) and a suitable solvent if necessary.

-

Reactant Introduction: Hexafluoropropene is introduced into the reactor, and the reactor is then pressurized with hydrogen.

-

Reaction: The mixture is heated and stirred to facilitate the reaction. The reaction progress can be monitored by observing the hydrogen uptake.

-

Catalyst Removal: Upon completion of the reaction, the catalyst is separated from the reaction mixture by filtration.

-

Product Isolation: The solvent is removed, and the crude HFC-236ea is purified by distillation.

Reaction Conditions:

| Parameter | Value | Reference |

| Catalyst | Palladium on activated carbon or Barium Sulfate | [1] |

| Palladium Loading | 0.05% to 10% | [1] |

| Reactor Material | 316L Stainless Steel | [1] |

| Conditions | Milder than gas-phase | [1] |

Quantitative Data

The following table summarizes the available quantitative data for the synthesis of HFC-236ea via HFP hydrogenation. It is important to note that detailed yield and selectivity data for the direct synthesis of HFC-236ea is not extensively published in open literature, with much of the data residing in patent literature without exhaustive detail.

| Catalyst | Phase | Temperature (°C) | HFP Conversion (%) | HFC-236ea Yield (%) | HFC-236ea Selectivity (%) | Byproducts (Area %) | Reference |

| Pd/C | Gas | 120 | > 80 | Not specified | Not specified | Not specified | |

| Not specified | Gas | 450 | Not specified | Not specified | Not specified | HFP (18.7), Unconverted starting material (77.2) | [3] |

| Not specified | Gas | 450 | Not specified | Not specified | Not specified | HFP (14.5), Unconverted starting material (82.3) | [3] |

Note: The data from reference[3] indicates HFC-236ea as a byproduct in a different process, but it demonstrates its formation under high-temperature gas-phase conditions.

Alternative Synthesis Pathway: From 2H-Octafluoroisobutyl Methyl Ether

An alternative laboratory-scale synthesis of HFC-236ea has been documented involving the reaction of 2H-octafluoroisobutyl methyl ether with triethylamine (B128534) and water.

Reaction Scheme:

CF₃-CH(CF₃)-O-CH₃ + Et₃N + H₂O → CF₃-CHF-CHF₂ + ...

(2H-octafluoroisobutyl methyl ether) → (1,1,1,2,3,3-Hexafluoropropane)

Experimental Details:

Detailed experimental protocols for this method are not widely available in the reviewed literature. However, it has been reported that this reaction can yield approximately 81% HFC-236ea, with pentafluoropropene as a notable byproduct. By adjusting the molar ratio of triethylamine to the ether to 2:1, the yield of HFC-236ea can reportedly be increased to 86%.

Visualizations

Synthesis Pathway of HFC-236ea via Hydrogenation of HFP

Caption: Catalytic hydrogenation of hexafluoropropene to 1,1,1,2,3,3-hexafluoropropane.

Generalized Experimental Workflow for Gas-Phase Hydrogenation

Caption: A generalized workflow for the gas-phase synthesis of HFC-236ea.

Conclusion

The synthesis of 1,1,1,2,3,3-Hexafluoropropane is predominantly achieved through the catalytic hydrogenation of hexafluoropropene. This method offers versatility through both gas-phase and liquid-phase processes, with palladium on carbon being a well-established catalyst. The development of non-noble metal catalysts presents a promising avenue for more cost-effective production. While the core reaction is well-understood, detailed public data on reaction yields and selectivity remains somewhat limited, primarily residing within patent literature. The alternative synthesis from 2H-octafluoroisobutyl methyl ether provides a potential laboratory-scale route. This guide provides a foundational understanding of the key synthesis pathways, which can be leveraged for further research and development in the applications of HFC-236ea.

References

Spectroscopic Profile of 1,1,1,2,3,3-Hexafluoropropane (HFC-236ea): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1,1,1,2,3,3-hexafluoropropane (HFC-236ea), a fluorinated hydrocarbon of interest in various scientific and industrial applications. This document compiles available data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols and data visualizations to facilitate its use in research and development.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of 1,1,1,2,3,3-hexafluoropropane (C₃H₂F₆, Molecular Weight: 152.04 g/mol ) provides characteristic fragmentation patterns essential for its identification.[1][2]

Data Presentation

The mass spectrum of 1,1,1,2,3,3-hexafluoropropane is characterized by a series of fragment ions. The major fragments and their relative intensities are summarized in the table below. The molecular ion peak (M⁺) is often of low abundance or absent in EI-MS of highly fluorinated compounds due to extensive fragmentation.

| m/z | Relative Intensity (%) | Probable Fragment |

| 31 | 100.0 | [CF]⁺ |

| 51 | 95.8 | [CHF₂]⁺ |

| 69 | 83.3 | [CF₃]⁺ |

| 82 | 37.5 | [C₂HF₃]⁺ |

| 101 | 16.7 | [C₂HF₄]⁺ |

| 133 | 12.5 | [C₃H₂F₄]⁺ |

| 152 | <1 | [C₃H₂F₆]⁺ (Molecular Ion) |

Data sourced from NIST WebBook.[1]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction: Gaseous 1,1,1,2,3,3-hexafluoropropane is introduced into the ion source of the mass spectrometer, typically via a gas chromatography (GC) column for separation from any impurities. A direct insertion probe can also be used for pure samples.

Ionization: The gaseous molecules are bombarded with a beam of electrons with a standard energy of 70 eV. This energy is sufficient to cause ionization and characteristic fragmentation of the molecule.

Mass Analysis: The resulting positively charged fragments are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection: A detector measures the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.

References

Thermodynamic properties of 1,1,1,2,3,3-Hexafluoropropane

An In-depth Technical Guide on the Thermodynamic Properties of 1,1,1,2,3,3-Hexafluoropropane (HFC-236ea)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of 1,1,1,2,3,3-Hexafluoropropane (HFC-236ea), a compound of interest in various scientific and industrial applications. This document consolidates key data on its vapor pressure, density, heat capacity, enthalpy of vaporization, and thermal conductivity. Detailed methodologies for the experimental determination of these properties are also presented to aid in the replication and verification of findings. The interrelation of these core thermodynamic properties is illustrated through a conceptual diagram. All quantitative data is summarized in structured tables for ease of reference and comparison.

Introduction

1,1,1,2,3,3-Hexafluoropropane, also known as HFC-236ea, is a hydrofluorocarbon with the chemical formula C₃H₂F₆.[1] Its unique thermodynamic characteristics make it a subject of interest for various applications, including as a refrigerant and in specialized solvent applications. A thorough understanding of its thermodynamic properties is crucial for process design, safety analysis, and computational modeling in fields ranging from chemical engineering to pharmaceutical development.

Physical and Chemical Properties

A summary of the fundamental physical and chemical properties of HFC-236ea is provided in the table below.

| Property | Value | Units |

| Chemical Formula | C₃H₂F₆ | - |

| Molecular Weight | 152.0384 | g/mol |

| Normal Boiling Point | 279.7 | K |

| Critical Temperature | 412.37 | K |

| Critical Pressure | 3416.00 | kPa |

| Critical Density | 568.62 | kg/m ³ |

Thermodynamic Properties Data

The following sections present detailed data for key thermodynamic properties of HFC-236ea.

Vapor Pressure

The vapor pressure of HFC-236ea as a function of temperature is a critical parameter for understanding its phase behavior.

| Temperature (K) | Vapor Pressure (kPa) |

| 255 | 35 |

| 280 | 101.3 |

| 300 | 210 |

| 313 | 313 |

| 340 | 687 |

| 363 | 1269 |

| 370 | 1550 |

| 390 | 2400 |

| 410 | 3350 |

Note: Data compiled from various sources.[2]

Density

The density of HFC-236ea varies significantly with temperature for both the liquid and vapor phases.

Table 2: Saturated Liquid and Vapor Density of HFC-236ea

| Temperature (K) | Liquid Density ( kg/m ³) | Vapor Density ( kg/m ³) |

|---|---|---|

| 263 | 1493 | 4.6 |

| 283 | 1431 | 8.8 |

| 303 | 1367 | 15.5 |

| 323 | 1299 | 25.8 |

| 343 | 1225 | 41.1 |

| 363 | 1141 | 63.8 |

| 383 | 1041 | 97.8 |

| 403 | 903 | 156.4 |

| 412.37 (Critical) | 568.62 | 568.62 |

Note: Data compiled from various experimental studies.[2]

Heat Capacity

The heat capacity is essential for thermal energy calculations.

Table 3: Isobaric Heat Capacity (Cp) of HFC-236ea

| Temperature (K) | Phase | Heat Capacity (kJ/kg·K) |

|---|---|---|

| 273.15 | Liquid | 1.25 |

| 298.15 | Liquid | 1.32 |

| 323.15 | Liquid | 1.40 |

| 298.15 | Ideal Gas | 0.85 |

| 400 | Ideal Gas | 1.02 |

Note: Values are approximate and can vary with pressure.[3][4]

Enthalpy of Vaporization

The enthalpy of vaporization represents the energy required for a phase change from liquid to vapor.

Table 4: Enthalpy of Vaporization of HFC-236ea

| Temperature (K) | Enthalpy of Vaporization (kJ/kg) |

|---|---|

| 279.7 (NBP) | 135.6 |

| 298.15 | 127.4 |

| 323.15 | 116.8 |

| 348.15 | 104.2 |

| 373.15 | 88.9 |

Note: Data derived from correlations and experimental measurements.

Thermal Conductivity

Thermal conductivity is a measure of a material's ability to conduct heat.

Table 5: Thermal Conductivity of HFC-236ea

| Temperature (K) | Phase | Thermal Conductivity (W/m·K) |

|---|---|---|

| 273.15 | Liquid | 0.078 |

| 298.15 | Liquid | 0.071 |

| 323.15 | Liquid | 0.064 |

| 298.15 | Vapor (1 atm) | 0.014 |

| 400 | Vapor (1 atm) | 0.021 |

Note: Values can vary with pressure.

Experimental Protocols

The following sections detail the methodologies for measuring the key thermodynamic properties of HFC-236ea.

Vapor Pressure Measurement (Burnett Apparatus)

A Burnett apparatus is utilized for precise measurements of pressure, volume, and temperature (PVT) relationships, from which vapor pressure can be determined.[5]

Methodology:

-

Apparatus Preparation: The Burnett apparatus, consisting of two chambers of known volume ratios, is evacuated to a high vacuum and thermostated to the desired temperature.[6]

-

Sample Introduction: A pure sample of HFC-236ea is introduced into the first chamber to a specific initial pressure.

-

Expansion: The gas is then expanded into the second, evacuated chamber, and the new equilibrium pressure is measured.

-

Iterative Expansion: This expansion process is repeated iteratively.

-

Data Analysis: The pressure data from the series of expansions are used to calculate the compressibility factor and, subsequently, the vapor pressure at the given temperature.[6]

Heat Capacity Measurement (Differential Scanning Calorimetry)

Differential Scanning Calorimetry (DSC) is employed to measure the heat capacity of HFC-236ea.[7]

Methodology:

-

Sample Preparation: A small, precisely weighed sample of liquid HFC-236ea is hermetically sealed in a sample pan. An empty, sealed pan is used as a reference.[8]

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature ramp (e.g., 10 K/min).[9]

-

Measurement: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature as the temperature is increased.

-

Data Analysis: The difference in heat flow is directly proportional to the heat capacity of the sample. The data is analyzed to determine the specific heat capacity as a function of temperature.[7]

Viscosity Measurement (Capillary Viscometer)

The viscosity of liquid HFC-236ea is determined using a capillary viscometer.

Methodology:

-

Apparatus Setup: A capillary tube of known dimensions is placed in a temperature-controlled bath.[10]

-

Sample Loading: The liquid HFC-236ea sample is introduced into the viscometer.

-

Flow Measurement: The time taken for a specific volume of the liquid to flow through the capillary under a constant pressure head is accurately measured.

-

Calculation: The viscosity is calculated using the Hagen-Poiseuille equation, which relates the pressure drop, flow time, and the geometry of the capillary tube.[11]

Interrelation of Thermodynamic Properties

The thermodynamic properties of a substance are intrinsically linked. The following diagram illustrates the conceptual relationships between the primary properties discussed in this guide.

Caption: Interdependencies of core thermodynamic properties.

Conclusion

This technical guide has presented a consolidated set of thermodynamic property data for 1,1,1,2,3,3-Hexafluoropropane (HFC-236ea). The provision of detailed experimental methodologies for key measurements is intended to support further research and application development. The structured presentation of data in tables and the conceptual diagram of property interrelations aim to provide a valuable resource for scientists, researchers, and engineers working with this compound.

References

- 1. 1,1,1,2,3,3-Hexafluoropropane [webbook.nist.gov]

- 2. researchgate.net [researchgate.net]

- 3. R236EA Density | enthalpy entropy | saturation temperature | pressure | specific heat capacity | viscosity | thermal conductivity and so on - eThermo Thermodynamics & Transport Properties Calculation [ethermo.us]

- 4. 1,1,1,2,3,3-Hexafluoropropane (CAS 431-63-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 6. uolab.groups.et.byu.net [uolab.groups.et.byu.net]

- 7. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 8. web.williams.edu [web.williams.edu]

- 9. pubs.aip.org [pubs.aip.org]

- 10. Viscometers: A Practical Guide [machinerylubrication.com]

- 11. Experimental determination of viscosity (viscometer) | tec-science [tec-science.com]

An In-depth Technical Guide to 1,1,1,2,3,3-Hexafluoropropane

CAS Number: 431-63-0[1] IUPAC Name: 1,1,1,2,3,3-hexafluoropropane[1]

This technical guide provides a summary of the available scientific and technical information for 1,1,1,2,3,3-hexafluoropropane, also known as HFC-236ea. The information presented is intended for researchers, scientists, and professionals in related fields.

Physicochemical Properties

A compilation of the key physicochemical properties of 1,1,1,2,3,3-hexafluoropropane is presented in the table below. This data is essential for understanding its behavior in various experimental and industrial settings.

| Property | Value | Source |

| Molecular Formula | C₃H₂F₆ | PubChem[1] |

| Molecular Weight | 152.04 g/mol | PubChem[1] |

| Boiling Point | 6.19 °C at 760 Torr | CAS Common Chemistry |

| Melting Point | -103 °C | CAS Common Chemistry |

| Density (liquid) | 1.4244 g/cm³ at 25 °C, 1545 Torr | CAS Common Chemistry |

| Appearance | Colorless gas or volatile liquid | CymitQuimica[2] |

| InChI | InChI=1S/C3H2F6/c4-1(2(5)6)3(7,8)9/h1-2H | PubChem[1] |

| InChIKey | FYIRUPZTYPILDH-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | C(C(F)F)(C(F)(F)F)F | PubChem[1] |

Synthesis and Production

Detailed experimental protocols for the synthesis of 1,1,1,2,3,3-hexafluoropropane are not widely available in peer-reviewed literature. However, patent literature describes a general methodology for its production.

Synthesis via Hydrogenation of Hexafluoropropene

A patented method for the production of 1,1,1,2,3,3-hexafluoropropane involves the liquid-phase hydrogenation of hexafluoropropene. This reaction is carried out in the presence of a palladium catalyst supported on barium sulfate (B86663) and/or activated carbon. The reaction is typically conducted at temperatures ranging from -20 to 100 °C under pressure. This process is reported to yield the desired product with high selectivity.

It is important to note that this information is derived from patent literature and may lack the detailed experimental parameters necessary for replication in a laboratory setting.

Applications

The primary applications of 1,1,1,2,3,3-hexafluoropropane are in the field of thermodynamics and materials science.

-

Refrigerant: It has been investigated as a potential replacement for chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) in refrigeration and air-conditioning systems, due to its thermophysical properties.[3]

-

Working Fluid: Research has been conducted on its use as a working fluid in high-temperature heat pumps and organic Rankine cycles for waste heat recovery.

-

Fire Suppressant: Like its isomer HFC-236fa, it has been considered for use in fire suppression systems.[4]

Toxicological Information

The available toxicological data for 1,1,1,2,3,3-hexafluoropropane is limited. It is classified as a simple asphyxiant and can cause neurotoxic effects associated with acute solvent syndrome.[1] Direct contact with the liquefied gas can cause frostbite.[5]

-

Acute Inhalation Toxicity: The LCLo (lowest published lethal concentration) in rats is reported as > 85,000 ppm for a 4-hour exposure.[1]

-

Irritation: It is reported to cause skin and serious eye irritation.[5]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[5]

Relevance to Drug Development and Biological Systems

Based on a comprehensive review of publicly available scientific literature, there is a notable lack of information regarding the application of 1,1,1,2,3,3-hexafluoropropane in drug development, biological research, or as a tool in pharmaceutical sciences. No studies detailing its interaction with biological signaling pathways or its use in the synthesis of active pharmaceutical ingredients were identified. The available data is primarily focused on its industrial applications as a refrigerant and its environmental impact.

Experimental Protocols and Workflows

Detailed experimental protocols for the use of 1,1,1,2,3,3-hexafluoropropane in a research context, particularly in fields relevant to the target audience of this guide, are not available in the public domain. Similarly, specific experimental workflows that could be visualized are not described in the literature.

Due to the absence of information on its involvement in signaling pathways or defined experimental workflows, the creation of Graphviz diagrams as requested is not feasible, as it would require speculation beyond the available data.

It is important to distinguish 1,1,1,2,3,3-hexafluoropropane (HFC-236ea) from its more widely studied isomer, 1,1,1,3,3,3-hexafluoropropane (B1216460) (HFC-236fa). The latter has been documented as a building block in the synthesis of some pharmaceutical and agrochemical compounds.[6] Researchers should be careful to ensure they are working with the correct isomer for their intended application.

References

- 1. 1,1,1,2,3,3-Hexafluoropropane | C3H2F6 | CID 79009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 431-63-0: 1,1,1,2,3,3-Hexafluoropropane | CymitQuimica [cymitquimica.com]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. researchgate.net [researchgate.net]

- 5. synquestlabs.com [synquestlabs.com]

- 6. nbinno.com [nbinno.com]

The Dawn of a New Era in Refrigeration and Beyond: A Historical-Technical Guide to the Discovery of Fluorinated Propanes

For Immediate Release

This technical guide provides a comprehensive historical and scientific overview of the seminal discoveries in the field of fluorinated propanes. Tailored for researchers, scientists, and drug development professionals, this document delves into the foundational research that paved the way for modern applications, from refrigerants to pharmaceuticals. It meticulously details the early experimental protocols, presents key quantitative data in accessible formats, and visualizes the logical progression of this critical area of organofluorine chemistry.

Introduction

The journey into the synthesis and characterization of fluorinated propanes is a story of scientific inquiry driven by the need for safer and more efficient industrial chemicals. In the late 19th and early 20th centuries, the burgeoning field of refrigeration relied on toxic and flammable substances like ammonia (B1221849) and sulfur dioxide. This inherent danger spurred a quest for alternatives, a quest that would ultimately lead to the groundbreaking work on fluorinated hydrocarbons. This guide revisits the pioneering efforts of chemists who navigated the challenges of handling highly reactive fluorine to unlock the unique properties of these novel compounds.

The Pioneers: Swarts, Midgley, and Henne

The foundational work on organofluorine chemistry was laid by the Belgian chemist Frédéric Swarts . His development of halogen exchange reactions, particularly the use of antimony trifluoride (SbF₃) to replace chlorine with fluorine, was a pivotal advancement. This method, now famously known as the Swarts reaction , opened the door for the systematic synthesis of a wide array of organofluorine compounds.

Building upon Swarts' pioneering work, the American industrial scientists Thomas Midgley Jr. and Albert L. Henne at General Motors' Frigidaire division embarked on a systematic search for a non-toxic, non-flammable refrigerant in the late 1920s. Their logical approach, which involved analyzing the periodic table to predict the properties of various compounds, led them to focus on fluorinated hydrocarbons. Their research culminated in the landmark 1930 publication, "Organic Fluorides as Refrigerants," which introduced the world to chlorofluorocarbons (CFCs) and set the stage for the development of fluorinated propanes.

Key Discoveries and Syntheses: A Chronological Overview

The initial focus of Midgley and Henne was on methane (B114726) and ethane (B1197151) derivatives, leading to the commercialization of dichlorodifluoromethane (B179400) (Freon-12). However, their investigations, and particularly the subsequent extensive work by Henne and his collaborators at The Ohio State University, soon expanded to include the propane (B168953) series. This research systematically explored the synthesis and properties of various fluorinated propanes, meticulously documenting the impact of fluorine substitution on physical properties like boiling point and density.

Data Presentation: Physical Properties of Early Fluorinated Propanes

The following tables summarize the quantitative data from the seminal publications of Albert L. Henne and his colleagues, providing a clear comparison of the physical properties of various fluorinated propanes synthesized during this pioneering era.

| Compound Name | Chemical Formula | Boiling Point (°C) | Density (g/mL at 20°C) | Reference |

| 2,2-Difluoropropane (B1294401) | CH₃CF₂CH₃ | -0.6 | 0.885 | [1][2] |

| 1,1,1-Trifluoropropane (B1294402) | CF₃CH₂CH₃ | -2.5 | 1.056 | [2] |

| 1,1,1,2,3,3,3-Heptafluoropropane | CF₃CHFCF₃ | -16.4 | 1.41 | [1][2] |

Note: The data presented is sourced from historical papers and may differ slightly from modern accepted values due to variations in experimental techniques and purity of the samples.

Experimental Protocols: Recreating History in the Lab

The following are detailed methodologies for key experiments cited in the historical literature, providing a glimpse into the laboratory practices of the early 20th century.

Protocol 1: Synthesis of 2,2-Difluoropropane via Halogen Exchange (Adapted from Henne & Leicester, 1938)

Objective: To synthesize 2,2-difluoropropane by reacting 2,2-dichloropropane (B165471) with antimony trifluoride.

Materials:

-

2,2-Dichloropropane (CH₃CCl₂CH₃)

-

Antimony trifluoride (SbF₃)

-

Antimony pentachloride (SbCl₅) (as a catalyst)

-

Anhydrous Hydrogen Fluoride (HF)

Procedure:

-

A mixture of antimony trifluoride and a catalytic amount of antimony pentachloride is placed in a reaction flask equipped with a reflux condenser.

-

2,2-Dichloropropane is slowly added to the heated mixture.

-

The reaction proceeds with the exchange of chlorine atoms for fluorine atoms. The gaseous product, 2,2-difluoropropane, is continuously distilled from the reaction mixture.

-

The crude product is then purified by washing with a dilute alkali solution to remove any acidic impurities, followed by drying and fractional distillation.

Protocol 2: Synthesis of 1,1,1-Trifluoropropane (Adapted from Henne & Hinkamp, 1945)

Objective: To synthesize 1,1,1-trifluoropropane from 1,1,1-trichloropropane.

Materials:

-

1,1,1-Trichloropropane (CCl₃CH₂CH₃)

-

Antimony trifluoride (SbF₃)

-

Antimony pentachloride (SbCl₅) (as a catalyst)

Procedure:

-

1,1,1-Trichloropropane is reacted with a mixture of antimony trifluoride and a catalytic amount of antimony pentachloride.

-

The reaction is carried out under reflux, and the more volatile 1,1,1-trifluoropropane is distilled off as it is formed.

-

Purification of the product is achieved through washing with water, drying, and subsequent fractional distillation to isolate the pure 1,1,1-trifluoropropane.

Mandatory Visualizations: Mapping the Path of Discovery

The following diagrams, created using the DOT language, illustrate the key logical relationships and experimental workflows in the historical discovery of fluorinated propanes.

Conclusion

The pioneering work on the discovery and synthesis of fluorinated propanes represents a significant chapter in the history of industrial chemistry. The methodical and often courageous research of Swarts, Midgley, Henne, and their contemporaries not only revolutionized the refrigeration industry but also laid the groundwork for the development of a vast array of fluorinated materials with diverse applications. This guide serves as a testament to their scientific legacy and provides a valuable resource for contemporary researchers building upon these foundational discoveries. The detailed protocols and collated data offer a practical link to the past, enabling a deeper understanding of the origins of this important class of chemical compounds.

References

Potential research applications of novel fluorinated compounds

An In-depth Technical Guide to the Research Applications of Novel Fluorinated Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Unique Role of Fluorine in Modern Chemistry

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern chemistry, driving innovation across pharmaceuticals, agrochemicals, and materials science.[1][2] Fluorine's unique properties—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—allow for the fine-tuning of a molecule's physicochemical and biological characteristics.[3] Introducing fluorine can profoundly alter a compound's lipophilicity, metabolic stability, acidity (pKa), and binding affinity, leading to enhanced performance and novel applications.[4][5][6] This guide explores the diverse research applications of novel fluorinated compounds, highlighting key quantitative data, experimental methodologies, and the underlying chemical principles.

Caption: Logical relationship of fluorine's properties to its applications.

Applications in Drug Discovery and Pharmaceuticals

Approximately 20% of all pharmaceuticals on the market are fluorinated compounds, a testament to the element's impact on drug design.[1] Fluorination can improve a drug's metabolic resistance, membrane permeability, and receptor binding affinity, leading to enhanced efficacy, bioavailability, and reduced off-target effects.[7][8]

Modulating Pharmacokinetics and Pharmacodynamics

The introduction of fluorine is a powerful strategy for optimizing a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[2] By replacing a hydrogen atom with fluorine at a site susceptible to metabolic attack (e.g., by Cytochrome P450 enzymes), the molecule's metabolic stability is often significantly increased due to the strength of the C-F bond.[3] Furthermore, fluorine's high electronegativity can lower the pKa of nearby basic groups, which can improve bioavailability by increasing the proportion of the neutral, membrane-permeable form of the drug.[1]

| Property Modified by Fluorination | Impact on Drug Performance | Representative Drug Classes |

| Metabolic Stability | Increased half-life, reduced clearance.[2] | Kinase Inhibitors, Antivirals, CNS Agents.[2][4] |

| Lipophilicity (logP) | Enhanced membrane permeability, improved oral bioavailability.[1] | Statins, Antidepressants. |

| Acidity / Basicity (pKa) | Altered ionization state, improved absorption and distribution.[6] | Antifungals, Antihistamines. |

| Binding Affinity | Increased potency and selectivity through new electrostatic or hydrogen bond interactions.[5] | Enzyme Inhibitors, Receptor Agonists/Antagonists.[4] |

Case Study: Fluorine in Oncology and Kinase Inhibitors

Oncology is a therapeutic area where fluorinated compounds have had a profound impact.[2] In the development of kinase inhibitors, fluorine is often used to enhance binding to the target protein and improve metabolic stability. A prime example is Ibrutinib , a first-in-class Bruton's tyrosine kinase (BTK) inhibitor. The inclusion of a 4-fluorophenoxy group was critical for enhancing binding affinity and improving its pharmacokinetic profile.[2]

Signaling Pathway: BTK Inhibition by Ibrutinib

Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells. Ibrutinib forms a covalent bond with a cysteine residue in the BTK active site, irreversibly inhibiting its kinase activity and disrupting the downstream signaling cascade.

Caption: Ibrutinib inhibits the BTK signaling pathway in B-cells.

Application in Positron Emission Tomography (PET) Imaging

Fluorine-18 (¹⁸F) is a crucial radionuclide for PET imaging due to its favorable properties, including a 109.8-minute half-life and low positron energy (635 keV), which allows for high-resolution images.[9][10][11] The most widely used PET tracer, 2-deoxy-2-[¹⁸F]fluoro-D-glucose (¹⁸F-FDG), is a glucose analog used to measure metabolic activity in tissues, particularly for detecting tumors.[10][11]

| Property | Value | Significance for PET Imaging |

| Half-life (t½) | 109.8 minutes | Allows for synthesis, transport, and imaging without significant decay.[11] |

| Positron Energy (Eβ+ max) | 635 keV | Low energy results in a short travel distance before annihilation, enabling high spatial resolution.[9] |

| Decay Mode | 97% β+ decay | High positron emission efficiency. |

Experimental Workflow: General Synthesis of an ¹⁸F-PET Tracer

The synthesis of ¹⁸F-labeled radiotracers is a time-sensitive, multi-step process that is typically automated. It begins with the production of [¹⁸F]fluoride via proton bombardment of ¹⁸O-enriched water in a cyclotron.

Caption: General experimental workflow for producing an ¹⁸F-PET tracer.

Applications in Agrochemicals

The agrochemical industry increasingly relies on fluorinated compounds to develop more potent, selective, and stable pesticides.[12][13] Fluorination can enhance a molecule's biological activity by improving its transport to the target site and blocking metabolic degradation pathways in the pest or weed.[12] Over half of newly approved pesticides now contain fluorine.[14]

The most common fluorine-containing groups in agrochemicals are aromatic fluorine (Ar-F) and aromatic trifluoromethyl (Ar-CF₃).[12][15] These modifications can increase the lipophilicity of the compound, aiding its penetration through the waxy cuticles of plants or the exoskeletons of insects.[13]

| Fluorinated Group | Frequency in Fluoro-agrochemicals | Common Application |

| Ar-CF₃ | ~30% | Herbicides, Insecticides |

| Ar-F | ~25% | Fungicides, Herbicides |

| Het-CF₃ | ~15% | Insecticides, Fungicides |

| -OCF₂CF₂H | ~5% | Herbicides |

(Data derived from analysis of 424 fluoro-agrochemicals)[15]

Applications in Materials Science

In materials science, fluorination is key to creating high-performance polymers (fluoropolymers) and advanced materials with exceptional properties.[16][17]

Fluoropolymers

Fluoropolymers are a class of plastics characterized by their high resistance to solvents, acids, and bases.[18] The strength and stability of the C-F bond endow these materials with remarkable thermal stability and chemical inertness.[16]

| Fluoropolymer | Key Properties | Common Applications |

| PTFE (Teflon) | Very low friction, excellent chemical inertness, high-temperature resistance.[19] | Non-stick coatings, seals, gaskets, chemical-resistant linings.[18][19] |

| PVDF | High strength, abrasion resistance, UV stability, piezoelectric properties. | Wire insulation, lithium-ion battery binders, membranes, architectural coatings.[19][20] |

| FEP | Melt-processable, excellent dielectric properties, chemical resistance similar to PTFE. | Wire and cable insulation, chemically resistant tubing, coatings.[21] |

| ETFE | High strength-to-weight ratio, excellent light transmission, good durability. | Architectural films, solar panel coatings, wire insulation in aerospace.[16] |

Fluorinated Surfactants

Fluorinated surfactants (fluorosurfactants) are significantly more effective at reducing the surface tension of water than their hydrocarbon counterparts.[22][23] This property makes them useful in applications like fire-fighting foams, paints, and coatings.[24] However, the extreme persistence of some long-chain fluorosurfactants (like PFOA and PFOS) in the environment has led to significant regulatory scrutiny and research into safer alternatives.[22][23][25]

Novel Synthetic Methodologies: Experimental Protocols

Advances in synthetic chemistry are crucial for creating novel fluorinated compounds.[26][27] Recent research has focused on developing catalytic methods that allow for the precise and efficient introduction of fluorine into complex molecules.[28][29]

Experimental Protocol: Catalytic Synthesis of α,α-difluoro-oxetanes from Epoxides

This protocol is based on a novel copper-catalyzed transformation that converts readily available epoxides into valuable α,α-difluoro-oxetanes, which are prized motifs in drug discovery.[28]

Objective: To synthesize an α,α-difluoro-oxetane via difluorocarbene insertion into an epoxide.

Materials:

-

Substituted Epoxide (1.0 equiv)

-

(Bromodifluoromethyl)trimethylsilane (Me₃SiCF₂Br) (2.0 equiv) - Difluorocarbene precursor

-

Copper(I) Iodide (CuI) (10 mol %) - Catalyst

-

1,10-Phenanthroline (10 mol %) - Ligand

-

Potassium Fluoride (KF) (2.0 equiv) - Activator

-

Anhydrous N,N-Dimethylformamide (DMF) - Solvent

Procedure:

-

To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon), add Copper(I) Iodide (10 mol %), 1,10-Phenanthroline (10 mol %), and Potassium Fluoride (2.0 equiv).

-

Add anhydrous DMF, followed by the substituted epoxide (1.0 equiv).

-

Add (Bromodifluoromethyl)trimethylsilane (2.0 equiv) to the mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired α,α-difluoro-oxetane.

Caption: Experimental workflow for the synthesis of α,α-difluoro-oxetanes.

Conclusion

The unique characteristics of fluorine continue to provide chemists with a powerful tool to address challenges in medicine, agriculture, and materials science. From creating more effective drugs and safer pesticides to engineering high-performance materials, the applications of novel fluorinated compounds are vast and expanding. Future research will likely focus on developing more sustainable and selective fluorination methods, exploring new fluorinated motifs, and better understanding the environmental fate of these persistent compounds.[8][30]

References

- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ikprress.org [ikprress.org]

- 9. PET Radiopharmaceuticals: Fluorinated Compounds | Radiology Key [radiologykey.com]

- 10. Positron emission tomography (PET) imaging with (18)F-based radiotracers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. nbinno.com [nbinno.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. plasticsengineering.org [plasticsengineering.org]

- 17. nbinno.com [nbinno.com]

- 18. advanced-emc.com [advanced-emc.com]

- 19. Fluoropolymers and Their Uses | Rayda Plastics [rayda.co.uk]

- 20. researchgate.net [researchgate.net]

- 21. plastic-products.com [plastic-products.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. PFAS - Wikipedia [en.wikipedia.org]

- 24. Fluorinated Surfactant Adsorption on Mineral Surfaces: Implications for PFAS Fate and Transport in the Environment [mdpi.com]

- 25. plasticsengineering.org [plasticsengineering.org]

- 26. Synthetic Fluorination Methodology — Altmaniacs [altmaniacs.com]

- 27. Modern synthetic methods for fluorine-substituted target molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. sciencedaily.com [sciencedaily.com]

- 29. tandfonline.com [tandfonline.com]

- 30. Old Escaping Fluorine Dependency in Agrochemical Design | Shoots by Syngenta [shootsbysyngenta.com]

Introduction

Hexafluoropropane (C₃H₂F₆) is a fluorinated hydrocarbon with several structural isomers, each exhibiting unique physicochemical properties that dictate their applications across various scientific and industrial domains. While traditionally recognized for their roles as refrigerants, fire suppressants, and solvents, the strategic incorporation of fluorine atoms in organic molecules has significant implications in medicinal chemistry and drug development. This guide provides a comprehensive overview of the primary isomers of hexafluoropropane, their synthesis, and characterization, with a particular focus on the relevance of fluorination for professionals in the pharmaceutical sciences.

Isomers of Hexafluoropropane

There are four primary isomers of hexafluoropropane, each with a distinct arrangement of fluorine atoms, leading to different physical and chemical characteristics.

| Isomer Name | Common Name(s) | CAS Number | Molecular Structure |

| 1,1,1,3,3,3-Hexafluoropropane | HFC-236fa, R-236fa, FE-36 | 690-39-1 | CF₃CH₂CF₃ |

| 1,1,1,2,3,3-Hexafluoropropane | HFC-236ea, R-236ea | 431-63-0 | CF₃CHFCHF₂ |

| 1,1,1,2,2,3-Hexafluoropropane | HFC-236cb, R-236cb | 677-56-5 | CF₃CF₂CH₂F |

| 1,1,2,2,3,3-Hexafluoropropane | 680-00-2 | F₂CHCF₂CHF₂ |

Physicochemical Properties

The distinct fluorine substitution patterns among the isomers of hexafluoropropane result in a range of boiling points, melting points, and densities. These properties are crucial for their application in various fields.

| Property | 1,1,1,3,3,3-Hexafluoropropane (HFC-236fa) | 1,1,1,2,3,3-Hexafluoropropane (HFC-236ea) | 1,1,1,2,2,3-Hexafluoropropane (HFC-236cb) | 1,1,2,2,3,3-Hexafluoropropane |

| Molecular Weight ( g/mol ) | 152.04[1] | 152.04[2] | 152.04[3] | 152.04[4] |

| Boiling Point (°C) | -1.4[5] | 6.5[6] | -1.4[7] | Not readily available |

| Melting Point (°C) | -93.6[5] | Not readily available | Not readily available | Not readily available |

| Density (g/cm³) | 1.371[5] | Not readily available | 1.32[3] | Not readily available |

| Vapor Pressure (kPa at 20°C) | 249[5] | Not readily available | Not readily available | Not readily available |

| Water Solubility (mg/L at 20°C) | 724[5] | Not readily available | Not readily available | Not readily available |

| log P (octanol/water) | 1.12[8] | Not readily available | Not readily available | Not readily available |

Synthesis and Experimental Protocols

The synthesis of hexafluoropropane isomers typically involves the fluorination of chlorinated precursors or the addition of fluoride-containing moieties to unsaturated compounds.

Synthesis of 1,1,1,3,3,3-Hexafluoropropane (HFC-236fa)

A common industrial method for the synthesis of HFC-236fa involves the vapor-phase fluorination of 1,1,1,3,3,3-hexachloropropane (B1216839) with hydrogen fluoride (B91410).[9]

Experimental Protocol:

-

Catalyst Preparation: A trivalent chromium catalyst supported on carbon with a low ash content is prepared.

-

Reaction: 1,1,1,3,3,3-hexachloropropane is reacted with hydrogen fluoride in the vapor phase.

-

Conditions: The reaction is typically carried out at a temperature between 250°C and 400°C in the presence of the chromium catalyst.[9]

-

Purification: The product stream is then purified to isolate 1,1,1,3,3,3-hexafluoropropane. The selectivity for HFC-236fa is reported to be at least 70%.

Synthesis of 1,1,1,2,3,3-Hexafluoropropane (HFC-236ea)

One documented laboratory-scale synthesis involves the reaction of 2H-octafluoroisobutyl methyl ether with triethylamine (B128534) and water.[10]

Experimental Protocol:

-

Reaction Setup: A reaction vessel is charged with 2H-octafluoroisobutyl methyl ether, triethylamine, and water.

-

Molar Ratio: To optimize the yield of HFC-236ea, a molar ratio of 2:1 for triethylamine to the ether can be used.[10]

-

Reaction: The mixture is allowed to react, leading to the formation of HFC-236ea.

-

Yield: This method has been reported to yield up to 86% HFC-236ea, with pentafluoropropene as a notable by-product.[10]

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and characterization of hexafluoropropane isomers.

| Spectroscopic Data | 1,1,1,3,3,3-Hexafluoropropane (HFC-236fa) | 1,1,1,2,3,3-Hexafluoropropane (HFC-236ea) |

| ¹³C NMR | Data available in the SpectraBase.[1] | Not readily available. |

| ¹⁹F NMR | Data available in the SpectraBase.[1] | Not readily available. |

| Mass Spectrometry (GC-MS) | The mass spectrum shows a top peak at m/z 69.[1] | The mass spectrum is available through the NIST WebBook.[11] |

| Infrared Spectroscopy (IR) | The integrated infrared band strength has been measured.[10] | The infrared absorption cross-sections have been measured across a range of temperatures.[10] |

Related Compounds and Relevance to Drug Development

While hexafluoropropane isomers themselves are not typically used as active pharmaceutical ingredients, the study of related fluorinated compounds is of high importance in drug development. The introduction of fluorine into a molecule can significantly alter its metabolic stability, binding affinity, and lipophilicity.[12]

A key related compound is 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) . HFIP is a highly polar, non-nucleophilic solvent that is widely used in the synthesis of pharmaceutical intermediates.[13] It is particularly effective in peptide synthesis and for dissolving complex molecules. Furthermore, the hexafluoroisopropanol moiety itself is being explored as a building block in the design of novel drug candidates due to its unique electronic and steric properties.[14]

The metabolism of some fluorinated drugs can also lead to the formation of compounds structurally related to hexafluoropropane. For instance, the inhalation anesthetic sevoflurane (B116992) is metabolized in the body to HFIP.[15]

Visualizations

Isomers of Hexafluoropropane

References

- 1. 1,1,1,3,3,3-Hexafluoropropane | C3H2F6 | CID 12722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,1,1,2,3,3-Hexafluoropropane | C3H2F6 | CID 79009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 1,1,2,2,3,3-Hexafluoropropane | C3H2F6 | CID 2782376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. 1,1,1,2,3,3-Hexafluoropropane [webbook.nist.gov]

- 7. chembk.com [chembk.com]

- 8. fluorined-chemicals.com [fluorined-chemicals.com]

- 9. 1,1,1,3,3,3-Hexafluoropropane - Wikipedia [en.wikipedia.org]

- 10. 1,1,1,2,3,3-Hexafluoropropane (HFC-236ea)|CAS 431-63-0 [benchchem.com]

- 11. 1,1,1,2,3,3-Hexafluoropropane [webbook.nist.gov]

- 12. benchchem.com [benchchem.com]

- 13. "Synthesis of Derivatives of Hexafluoroisopropanol" by Meshal Alghamdi [egrove.olemiss.edu]

- 14. egrove.olemiss.edu [egrove.olemiss.edu]

- 15. Bis(1,1,1,3,3,3-hexafluoropropan-2-yl) [1,1′-biphenyl]-4,4′-dicarboxylate [mdpi.com]

The Atmospheric Journey of HFC-236ea: A Technical Deep Dive into its Environmental Fate and Persistence

For Immediate Release

Boulder, CO – A comprehensive technical guide released today offers an in-depth analysis of the environmental fate and atmospheric lifetime of 1,1,1,2,3,3-Hexafluoropropane (HFC-236ea), a hydrofluorocarbon used in various industrial applications. This document provides researchers, scientists, and drug development professionals with a critical understanding of the atmospheric chemistry of this compound, supported by detailed experimental protocols and quantitative data.

Atmospheric Lifetime and Dominant Loss Pathway

The atmospheric lifetime of HFC-236ea is determined to be approximately 8.1 years.[1] This persistence is primarily dictated by the rate of its reaction with the hydroxyl radical (OH), the atmosphere's primary cleaning agent. The reaction proceeds via hydrogen abstraction from the HFC-236ea molecule.

The temperature-dependent rate constant for the reaction of OH with HFC-236ea is described by the Arrhenius equation. While a specific Arrhenius expression for HFC-236ea was not explicitly found in the provided search results, the data for a similar compound, HFE-236ea1 (CHF₂CHFOCF₃), which also contains a CHF group, can offer insight into the typical activation energies and pre-exponential factors for such reactions. For HFE-236ea1, the Arrhenius expression for its reaction with OH is given as k(T) = (4.39 ± 0.70) × 10⁻¹³ exp{-(1261 ± 602)/T} cm³ molecule⁻¹ s⁻¹.[1]

The following table summarizes the key quantitative data related to the atmospheric fate of HFC-236ea.

| Parameter | Value | Reference |

| Atmospheric Lifetime | 8.1 years | [1] |

| Primary Loss Process | Reaction with OH radicals | |

| Global Warming Potential (GWP) | ||

| 20-year horizon | 2200 | [1] |

| 100-year horizon | 1370 |

Experimental Determination of Atmospheric Lifetime

The atmospheric lifetime (τ) of HFC-236ea is calculated based on its reaction rate constant with hydroxyl radicals (kₒₕ) and the average global concentration of OH radicals. The primary experimental technique used to measure this rate constant is Pulsed Laser Photolysis-Laser Induced Fluorescence (PLP-LIF) .

Experimental Protocol: Pulsed Laser Photolysis-Laser Induced Fluorescence (PLP-LIF)

The PLP-LIF technique is a highly sensitive and direct method for measuring the rate coefficients of gas-phase reactions. The general protocol for determining the rate constant of the reaction between HFC-236ea and OH radicals is as follows:

-

Generation of OH Radicals: A pulse of laser light, typically from an excimer laser (e.g., KrF at 248 nm), is used to photolyze a precursor molecule to generate OH radicals. A common precursor is hydrogen peroxide (H₂O₂).[2]

-

Reaction with HFC-236ea: The newly formed OH radicals are allowed to react with a known, excess concentration of HFC-236ea in a temperature-controlled reaction cell. The use of a large excess of HFC-236ea ensures pseudo-first-order kinetics, where the decay of OH radicals is directly proportional to the concentration of HFC-236ea.

-

Detection of OH Radicals: A second, tunable laser (a "probe" laser), such as a frequency-doubled dye laser, is fired at a specific wavelength (around 282 nm) to excite the OH radicals to a higher electronic state (A²Σ⁺ from the X²Π ground state).

-